An In-depth Technical Guide to Tetrakis(pentafluorophenyl)borate
An In-depth Technical Guide to Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, is a large, weakly coordinating anion (WCA) that has become an indispensable tool in modern chemistry. Its unique properties, stemming from the sterically demanding and electron-withdrawing pentafluorophenyl groups, render it exceptionally stable and non-nucleophilic. This allows for the isolation and study of highly reactive cationic species, which are crucial intermediates in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tetrakis(pentafluorophenyl)borate salts, with a particular focus on their role as co-catalysts in olefin polymerization. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to serve as a valuable resource for researchers in academia and industry.
Introduction
The field of catalysis has been revolutionized by the development of well-defined, single-site catalysts. A key challenge in this area is the generation and stabilization of catalytically active cationic metal centers. Traditional counterions often coordinate too strongly to the metal center, inhibiting its catalytic activity. Weakly coordinating anions, such as tetrakis(pentafluorophenyl)borate, have emerged as a solution to this problem.
The [B(C₆F₅)₄]⁻ anion features a central boron atom tetrahedrally coordinated to four pentafluorophenyl rings. The electron-withdrawing nature of the fluorine atoms delocalizes the negative charge over the large periphery of the anion, while the bulky phenyl groups sterically hinder coordination to the cation. This combination of electronic and steric effects results in a very weak interaction between the anion and the cationic center, allowing the cation to exhibit its intrinsic reactivity.
This guide will delve into the fundamental aspects of tetrakis(pentafluorophenyl)borate, providing the necessary technical details for its synthesis, handling, and application in various chemical contexts.
Physicochemical Properties
The properties of tetrakis(pentafluorophenyl)borate salts are largely dictated by the nature of the cation. However, the anion's characteristics remain consistent across different salts.
Table 1: General Properties of the Tetrakis(pentafluorophenyl)borate Anion
| Property | Value | Reference |
| Molecular Formula | C₂₄BF₂₀⁻ | [1] |
| Molecular Weight | 679.00 g/mol | [1] |
| Appearance | Typically a white to off-white solid (salt dependent) | [2] |
| Coordination Geometry | Tetrahedral | [2] |
| B-C Bond Length | ~1.65 Å | [2] |
Table 2: Properties of Common Tetrakis(pentafluorophenyl)borate Salts
| Salt | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |
| Lithium Tetrakis(pentafluorophenyl)borate | Li[B(C₆F₅)₄] | 685.91 | White solid | Often isolated as an etherate; water-soluble.[2] |
| Potassium Tetrakis(pentafluorophenyl)borate | K[B(C₆F₅)₄] | 718.13 | White solid | - |
| Trityl Tetrakis(pentafluorophenyl)borate | [Ph₃C][B(C₆F₅)₄] | 922.37 | Yellow to mustard-colored powder | Soluble in CH₂Cl₂; acts as a strong hydride abstractor.[3] |
| N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate | [PhN(H)Me₂][B(C₆F₅)₄] | 801.24 | White solid | Often used as a catalyst activator in olefin polymerization.[4] |
Synthesis and Experimental Protocols
The synthesis of tetrakis(pentafluorophenyl)borate salts typically involves the reaction of a pentafluorophenyl Grignard or organolithium reagent with a boron trihalide, followed by a salt metathesis reaction to introduce the desired cation.
General Synthesis of the Tetrakis(pentafluorophenyl)borate Anion
The core of the synthesis is the formation of the [B(C₆F₅)₄]⁻ anion. A common route involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)borane.[2]
Synthesis of the [B(C₆F₅)₄]⁻ anion.
Experimental Protocol: Synthesis of Lithium Tetrakis(pentafluorophenyl)borate Etherate
This protocol is adapted from the original synthesis.[2]
Materials:
-
Tris(pentafluorophenyl)boron, (C₆F₅)₃B
-
Pentafluorophenyllithium, Li(C₆F₅)
-
Anhydrous diethyl ether
Procedure:
-
In a glovebox under an inert atmosphere, dissolve equimolar amounts of tris(pentafluorophenyl)boron and pentafluorophenyllithium in anhydrous diethyl ether in separate Schlenk flasks.
-
Slowly add the pentafluorophenyllithium solution to the tris(pentafluorophenyl)boron solution with constant stirring.
-
A white precipitate of the lithium tetrakis(pentafluorophenyl)borate etherate will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Isolate the solid product by filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the white, solid etherate complex.
Experimental Protocol: Synthesis of Trityl Tetrakis(pentafluorophenyl)borate
This protocol involves a salt metathesis reaction between a pre-formed tetrakis(pentafluorophenyl)borate salt and trityl chloride.[3]
Materials:
-
Potassium tetrakis(pentafluorophenyl)borate, K[B(C₆F₅)₄]
-
Trityl chloride (triphenylmethyl chloride), Ph₃CCl
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a glovebox under an argon atmosphere, charge a round-bottom flask with K[B(C₆F₅)₄] and an equimolar amount of Ph₃CCl.
-
Add anhydrous dichloromethane to dissolve the solids. The solution should immediately turn a yellow-orange color.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Filter the solution through a pad of Celite to remove the precipitated potassium chloride (KCl).
-
Reduce the volume of the filtrate using a rotary evaporator to obtain a dark red oil.
-
Add pentane to the oil to precipitate a yellow solid. Sonication can aid in the complete precipitation of the product.
-
Isolate the yellow precipitate by filtration and dry under vacuum.
Applications in Catalysis
The primary application of tetrakis(pentafluorophenyl)borate salts is as co-catalysts or activators for transition metal complexes in olefin polymerization.[4] They function by abstracting a ligand (typically an alkyl or hydride group) from the metal center, generating a highly electrophilic, cationic active species that can readily coordinate and polymerize olefin monomers.
Mechanism of Activation in Olefin Polymerization
The activation of a metallocene precatalyst, such as a zirconocene (B1252598) dichloride, typically involves two steps. First, the precatalyst is alkylated using an organoaluminum compound like methylaluminoxane (B55162) (MAO) or trimethylaluminum. Then, the tetrakis(pentafluorophenyl)borate salt is introduced to abstract one of the alkyl groups, generating the active cationic catalyst.
Activation and Polymerization Workflow.
Experimental Workflow for Olefin Polymerization
The following is a generalized workflow for a laboratory-scale olefin polymerization experiment using a metallocene catalyst and a tetrakis(pentafluorophenyl)borate activator.
Olefin Polymerization Experimental Workflow.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing tetrakis(pentafluorophenyl)borate salts. The ¹⁹F and ¹¹B NMR spectra are particularly informative.
Table 3: Typical NMR Spectroscopic Data for the [B(C₆F₅)₄]⁻ Anion
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹⁹F | ~ -133 | m | ortho-F | [5] |
| ~ -163 | m | para-F | [5] | |
| ~ -167 | m | meta-F | [5] | |
| ¹¹B | ~ -14 to -17 | s | B(C₆F₅)₄ | [6] |
Safety and Handling
Tetrakis(pentafluorophenyl)borate salts should be handled with care in a well-ventilated laboratory, preferably in a fume hood or glovebox. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 4: Hazard Information for Common Tetrakis(pentafluorophenyl)borate Salts
| Salt | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Potassium Tetrakis(pentafluorophenyl)borate |
| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Trityl Tetrakis(pentafluorophenyl)borate |
| H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9][10] | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
Special Safety Note: Lithium tetrakis(pentafluorophenyl)borate can deflagrate upon melting (around 265 °C), producing thick black smoke, even under a nitrogen atmosphere.[2] Similar vigorous decomposition has been observed for the potassium and sodium salts.
Conclusion
Tetrakis(pentafluorophenyl)borate has established itself as a uniquely valuable weakly coordinating anion in chemistry. Its ability to stabilize highly reactive cations has been instrumental in advancing the field of catalysis, particularly in olefin polymerization. The synthetic routes to its various salts are well-established, and its properties are well-characterized. As research continues to push the boundaries of catalysis and materials science, the demand for robust and non-coordinating anions like tetrakis(pentafluorophenyl)borate is certain to grow. This guide provides a solid foundation of technical information for researchers looking to utilize this powerful chemical tool in their work.
References
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- 3. Trityl tetrakis(pentafluorophenyl)borate | 136040-19-2 [chemicalbook.com]
- 4. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound | MDPI [mdpi.com]
- 5. WO2001098311A2 - Process for the preparation of ether-free salts of tetrakis(pentafluorophenyl) borate - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
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